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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171

An In-depth Technical Guide to 1-(4-
Chlorophenyl)piperazin-2-one

Disclaimer: Publicly available scientific literature and chemical databases contain exceptionally
limited specific information regarding 1-(4-Chlorophenyl)piperazin-2-one. This guide,
therefore, provides a comprehensive overview based on the chemical principles of closely
related compounds and general synthetic methodologies for the 1-aryl-piperazin-2-one
scaffold. The experimental protocols and some properties are presented as plausible examples
and should be treated as such in any research and development context.

Introduction

1-(4-Chlorophenyl)piperazin-2-one is a heterocyclic organic compound belonging to the N-
arylpiperazinone class. Its structure is characterized by a piperazin-2-one ring system where
the nitrogen atom at position 1 is substituted with a 4-chlorophenyl group. The piperazine
scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown
a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and
antihistaminic effects.[1] The introduction of a carbonyl group at the 2-position of the piperazine
ring to form a lactam, along with the presence of a halogenated aryl substituent, suggests that
this compound could be a valuable intermediate or a biologically active molecule in its own
right, particularly in the field of drug discovery targeting the central nervous system.

Chemical Structure and Properties
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The chemical structure of 1-(4-Chlorophenyl)piperazin-2-one is defined by a 4-chlorophenyl
group attached to the nitrogen at the 1-position of a piperazin-2-one ring.

Physicochemical Properties

Quantitative data for 1-(4-Chlorophenyl)piperazin-2-one is not readily available in published
literature. The following table summarizes calculated and estimated properties.

Property Value Source
Molecular Formula C10H11CIN20 Calculated
Molecular Weight 210.66 g/mol Calculated
Appearance White to off-white solid Predicted
Melting Point Not available

Boiling Point Not available

- Soluble in organic solvents like ]
Solubility Predicted
DMSO, DMF, Methanol

pKa Not available

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 1-(4-Chlorophenyl)piperazin-2-one
has been found in the reviewed literature. For a definitive structural confirmation, synthesis
followed by standard spectroscopic analysis would be required.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 1-(4-Chlorophenyl)piperazin-2-one is not
available, a plausible synthetic route can be proposed based on general methods for the
synthesis of N-arylpiperazin-2-ones. A common approach involves the cyclization of an N-(2-
aminoethyl)-N-arylglycine derivative or the reaction of an N-aryl-1,2-diaminoethane with a
suitable two-carbon electrophile.

Proposed General Synthetic Pathway
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A potential synthetic route could involve the reaction of N-(4-chlorophenyl)ethylenediamine with
a chloroacetylating agent, followed by intramolecular cyclization.
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Caption: Proposed general synthetic pathway for 1-(4-Chlorophenyl)piperazin-2-one.

General Experimental Protocol for Synthesis of 1-Aryl-
piperazin-2-ones

The following is a generalized experimental protocol that could be adapted for the synthesis of
1-(4-Chlorophenyl)piperazin-2-one. This is a hypothetical procedure and requires
optimization and validation.

o Step 1: Acylation of N-(4-chlorophenyl)ethylenediamine.

o Dissolve N-(4-chlorophenyl)ethylenediamine (1 equivalent) in a suitable aprotic solvent
(e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
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o Cool the solution to 0 °C in an ice bath.

o Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude intermediate.

o Step 2: Intramolecular Cyclization.

o Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or
dimethylformamide (DMF).

o Add a base, such as potassium carbonate or sodium hydride (2-3 equivalents).
o Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

o After the reaction is complete, cool the mixture to room temperature and pour it into cold
water.

o Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl
acetate) or by column chromatography on silica gel.

Potential Biological Activity and Signhaling Pathways

There is no specific information on the biological activity or the signaling pathways modulated
by 1-(4-Chlorophenyl)piperazin-2-one. However, the broader class of N-arylpiperazines is
well-known for its interaction with various receptors in the central nervous system. Many
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arylpiperazine derivatives are ligands for serotonergic (5-HT) and dopaminergic (D2) receptors.
[2] The specific biological profile of 1-(4-Chlorophenyl)piperazin-2-one would need to be
determined through experimental screening and pharmacological assays.

Hypothetical Biological Screening Workflow
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Caption: A hypothetical workflow for investigating the biological activity of 1-(4-
Chlorophenyl)piperazin-2-one.

Conclusion
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1-(4-Chlorophenyl)piperazin-2-one is a compound of interest due to its structural similarity to
other biologically active N-arylpiperazines. However, a significant lack of published data
necessitates its synthesis and thorough characterization to determine its physicochemical
properties, spectroscopic data, and pharmacological profile. The general synthetic methods
and hypothetical screening workflows presented in this guide provide a foundational framework
for researchers and drug development professionals to initiate studies on this and related N-
arylpiperazin-2-one derivatives. Further research is essential to unlock the potential of this
class of compounds in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

e 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with
Neuroprotective Properties - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [1-(4-Chlorophenyl)piperazin-2-one chemical structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356171#1-4-chlorophenyl-piperazin-2-one-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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